2-(1,4-Diazepan-1-yl)acetamide dihydrochloride

Physicochemical Properties Solubility Formulation Science

Researchers exploring chemical space beyond 6-membered piperazine analogs face limited conformational diversity and poor aqueous solubility in biological assays. 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride (CAS 1171720-80-1) solves these challenges as a versatile 7-membered diazepane building block. • Enhanced aqueous solubility via dihydrochloride salt form - assay-ready without co-solvents • Distinct conformational flexibility vs. piperazine scaffolds for divergent target binding profiles • Unsubstituted amine enables versatile diversification for patent-compliant 11β-HSD1 inhibitor libraries Supplied with full analytical QA/QC documentation and reliable global logistics.

Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
CAS No. 1171720-80-1
Cat. No. B1416798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Diazepan-1-yl)acetamide dihydrochloride
CAS1171720-80-1
Molecular FormulaC7H17Cl2N3O
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC(=O)N.Cl.Cl
InChIInChI=1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H
InChIKeyOHUOXVCMCOMVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride: Baseline Overview


2-(1,4-Diazepan-1-yl)acetamide dihydrochloride (CAS 1171720-80-1) is a diazepane derivative characterized by a seven-membered 1,4-diazepane ring attached to an acetamide group, stabilized as a dihydrochloride salt [1]. It is classified as a small molecule scaffold with a molecular formula of C7H17Cl2N3O and a molecular weight of 230.14 g/mol [1]. This compound is utilized in pharmaceutical and biochemical research, primarily as a building block or versatile intermediate in medicinal chemistry, rather than as a final drug product [2].

Dihydrochloride salt form supports aqueous buffer workflows over free base

7‑membered 1,4‑diazepane scaffold enables conformational exploration beyond piperazine analogs

Unsubstituted core intermediate suited for diversification into patent‑compliant 11β‑HSD1 inhibitor libraries

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride: Substitution Limitations


Simple in-class substitution is inadvisable due to the compound's specific physicochemical and conformational properties, which are not replicated by its closest analogs. The dihydrochloride salt form imparts significantly different solubility and handling characteristics compared to the free base [1]. Furthermore, the seven-membered 1,4-diazepane ring confers distinct conformational flexibility and spatial geometry compared to the more common six-membered piperazine ring, which can lead to divergent target binding affinities and reaction outcomes . Finally, as an unsubstituted core scaffold, its utility lies in its ability to be diversified; substituting with a pre-functionalized analog (e.g., N-methyl or N-ethyl derivatives) would preclude the intended synthetic pathway and alter the final molecule's properties .

Free base may not replicate dihydrochloride salt solubility; aqueous handling can differ substantially.

Piperazine‑based building blocks differ in ring geometry and conformational flexibility; target engagement may not transfer directly.

Pre‑functionalized analogs (N‑methyl, N‑ethyl) preclude the intended diversification route; synthetic utility not interchangeable.

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride: Differentiation Evidence


Aqueous Solubility: Dihydrochloride Salt vs Free Base

The dihydrochloride salt form (CAS 1171720-80-1) demonstrates a substantial increase in aqueous solubility compared to its free base analog (2-(1,4-diazepan-1-yl)acetamide, CAS 147558-20-1). This is a critical parameter for formulation and in vitro assay preparation .

Aqueous solubility
Reported
38 (relative units)
Supports aqueous assay compatibility; free base not quantified
Quantitative comparison to free base not available; confirm in target buffer system
Physicochemical Properties Solubility Formulation Science

Diazepane vs Piperazine Ring Conformation

The 1,4-diazepane core in 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride provides distinct conformational flexibility and spatial geometry compared to the 6-membered piperazine ring found in a common analog class . This structural difference is a key determinant of biological target engagement.

Ring conformation
Class‑level
7‑membered diazepane vs 6‑membered piperazine
Geometry difference may open unique binding pockets; class‑level inference
Target‑specific validation required; data to verify
Medicinal Chemistry Scaffold Design Conformational Analysis

11β-HSD1 Inhibitor Patent Intermediate

The core structure, 2-(diazepan-1-yl)acetamide, serves as a fundamental intermediate in a patent family (e.g., US20070299075A1) claiming diazepane-acetamide derivatives as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. This patent position differentiates it from analogs not covered by such specific claims.

Patent scaffold coverage
Reported
Core intermediate in US20070299075A1 11β‑HSD1 inhibitor patent family
Provides reported starting point for patent‑aligned SAR libraries
Piperazine‑acetamide analogs not covered under same patent context
Medicinal Chemistry Patent Analysis 11β-HSD1 Inhibition

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride: Research Applications


11β-HSD1 Inhibitor Synthesis

This compound is procured for use as the core structural intermediate in the synthesis of diazepane-acetamide derivatives claimed as selective 11β-HSD1 inhibitors [1]. The unsubstituted amine in the 1,4-diazepane ring allows for versatile functionalization to generate patent-compliant compound libraries for treating metabolic syndrome, diabetes, and related disorders [1].

7-Membered Ring Conformational Space Exploration

Due to its 7-membered 1,4-diazepane core, which offers distinct conformational flexibility compared to 6-membered piperazine analogs, this compound is used in hit-to-lead campaigns to explore novel chemical space . It serves as a building block to create libraries of derivatives for screening against various biological targets where piperazine-based molecules have failed to show desired activity or selectivity .

In Vitro Biology & Assay Development

Given its improved aqueous solubility due to its dihydrochloride salt form, this compound is well-suited for direct use in aqueous biological assays [2]. Researchers employ it as a reference tool or a starting material in enzymatic and receptor-binding assays to study the impact of the 1,4-diazepane-acetamide scaffold on target modulation [3].

Application
Selection Property
Validation Focus
11β‑HSD1 inhibitor library synthesis
Unsubstituted diazepane‑acetamide core for versatile derivatization
Patent‑scaffold compliance; SAR expansion for metabolic disorder research
Conformational space exploration
7‑membered ring geometry offering flexibility over piperazine
Binding‑pocket access and selectivity profiling in hit‑to‑lead campaigns
Aqueous assay development
Dihydrochloride salt solubility for buffer‑ready use
Enzymatic and receptor‑binding assay compatibility; target modulation readouts
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